molecular formula C8H11ClN2O B558501 Boc-D-leu-osu CAS No. 60111-76-4

Boc-D-leu-osu

Cat. No. B558501
CAS RN: 60111-76-4
M. Wt: 186.64 g/mol
InChI Key: LXOAFHGMXCFTOU-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S .


Synthesis Analysis

The synthesis of Boc-D-Leu-OSu involves a multi-step reaction with 4 steps :


Molecular Structure Analysis

The molecular formula of Boc-D-Leu-OSu is C15H24N2O6 . The InChI code is InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 . The molecular weight is 328.36 g/mol .


Chemical Reactions Analysis

Boc-D-Leu-OSu is suitable for Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Boc-D-Leu-OSu has a molecular weight of 328.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 328.16343649 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 23 .

Scientific Research Applications

Synthesis of Peptide Gastrin Antagonists

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Boc-D-Leu-OSu has been used in the synthesis of peptide gastrin antagonists . Gastrin is a hormone that stimulates the secretion of gastric acid by the stomach. Antagonists can inhibit this action, which can be beneficial in conditions where gastric acid secretion needs to be reduced.
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Synthesis of Gramicidin S Analogs

  • Scientific Field: Biochemistry
  • Application Summary: Boc-D-Leu-OSu has been used in the synthesis of analogs of the peptide antibiotic gramicidin S . Gramicidin S is a potent antibiotic against many bacteria and fungi. Creating analogs can help improve its properties or understand its mechanism of action.
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Chemoselective BOC Protection of Amines

  • Scientific Field: Green Chemistry
  • Application Summary: Boc-D-Leu-OSu has been used for the chemoselective BOC protection of amines . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
  • Methods of Application: The process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results or Outcomes: The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide

  • Scientific Field: Organic and Medicinal Chemistry
  • Application Summary: Boc-D-Leu-OSu has been used for the chemoselective N-t-Boc protection of various aromatic and aliphatic amines under solvent-free conditions . The N-t-Boc protection of amines was easily achieved under ambient conditions affording high yields (84–95%) in very short reaction times (5 min–2 h) .
  • Methods of Application: The process uses sulfonated reduced graphene oxide (SrGO) as a metal-free and reusable solid acid catalyst . The SrGO catalyst was characterized by Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), energy dispersive spectroscopy (EDS) and transmission electron microscopy (TEM) .
  • Results or Outcomes: The catalyst could be easily recovered and was reused up to seven consecutive catalytic cycles without any substantial loss in its activity .

Synthesis of DNA-Peptide Conjugates

  • Scientific Field: Biochemistry
  • Application Summary: Boc-D-Leu-OSu has been used in the synthesis of DNA-peptide conjugates . These conjugates have applications in drug delivery, diagnostics, and therapeutics .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Synthesis of Biologically Active Molecules

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Boc-D-Leu-OSu has been used in the synthesis of a broad range of biologically active molecules . This includes the protection of the amine functionality, which is important in their synthetic applications .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

Boc-D-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Boc-D-Leu-OSu is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As an amino acid-containing building block, it has potential applications in the synthesis of various peptides .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGJQZMGGGTSS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-leu-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-leu-osu
Reactant of Route 2
Boc-D-leu-osu
Reactant of Route 3
Boc-D-leu-osu
Reactant of Route 4
Boc-D-leu-osu
Reactant of Route 5
Boc-D-leu-osu
Reactant of Route 6
Boc-D-leu-osu

Citations

For This Compound
9
Citations
S NAoA, K OKIMURA, N KAIZAWA, K OHKI… - Chem. Pharm …, 1996 - jlc.jst.go.jp
… A mixture of Boc— D-Leu*OSu and H~ValeOBzl in AcOEt was allowed to stand at room temperature to afford BOC*DL€U.~Val~ OBZI (5). Boc—Leu~OSu was added to a AcOEt solution …
Number of citations: 3 jlc.jst.go.jp
M Rodriguez, P Fulcrand, J Laur… - Journal of medicinal …, 1989 - ACS Publications
A series of analogues of Boc-Trp-Leu-Asp-Phe-NH2, a potent gastrin agonist, were synthesized by introducting a/3-homo residue in the sequence. These compounds were tested in …
Number of citations: 37 pubs.acs.org
K Sato, Y Yamaguchi, U Nagai - Bulletin of the Chemical Society of …, 2013 - journal.csj.jp
Based on the β-turn preference of tetrapeptide sequences as analyzed by CD spectra of their chromophoric derivatives, 10 analogs of gramicidin S (GS) were designed and synthesized …
Number of citations: 1 www.journal.csj.jp
M Tanihara, Y Imanishi - Polymer journal, 1983 - nature.com
A cyclic hexapeptide, cyclo (D-Leu-L-Glu-L-His) 2 was synthesized and its catalytic activity for the hydrolysis of various carboxylic acid p-nitrophenyl esters was investigated. Cyclo (D-…
Number of citations: 15 www.nature.com
ML Valero, E Giralt, D Andreu - The Journal of peptide research, 1999 - Wiley Online Library
… Complementary data were obtained by a similar reaction with Boc-D-Leu-OSu. Total epimerization of Asp was determined by chiral GC-MS AAA of cyclic peptide-resin aliquot after HF …
Number of citations: 30 onlinelibrary.wiley.com
TA Gudasheva, OA Deeva, AS Pantileev, GV Mokrov… - Molecules, 2020 - mdpi.com
The translocator protein (TSPO, 18 kDa) plays an important role in the synthesis of neurosteroids by promoting the transport of cholesterol from the outer to the inner mitochondrial …
Number of citations: 10 www.mdpi.com
JM Bland, JV Edwards, SR Eaton, AR Lax - Pesticide science, 1993 - Wiley Online Library
… under vacuum, dissolved in ethyl acetate (100 ml), and underwent a regular workup to give an oil (1.51 g), which, on crystallization from cold ether (10 ml), gave Boc-D-LeuOSu as a …
Number of citations: 25 onlinelibrary.wiley.com
CG Wermuth, G Schlewer, JJ Bourguignon… - Journal of medicinal …, 1989 - ACS Publications
Minaprine [3-[(j3-morpholinoethyl) amino]-4-methyl-6-phenylpyridazine dihydrochloride] is active in most animal models of depression and exhibitsin vivo a dual dopaminomimetic and …
Number of citations: 132 pubs.acs.org
СБ Середенин, ОА Деева, ТА Гудашева, МА Яркова… - elibrary.ru
… б) Сукцинимидный эфир N-трет-бутилоксикарбонил-D-лейцина, N-Boc-D-Leu-OSu. К раствору … К раствору 8.00 г (24.36 ммоль) Boc-D-Leu-OSu в 30 мл ДМФА приливали 100 мл …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.